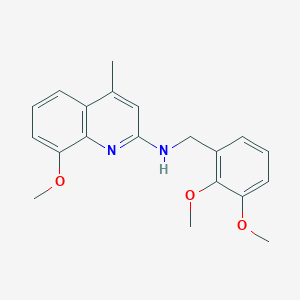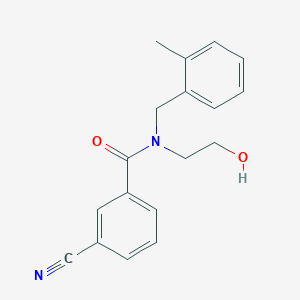
N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. DMQX belongs to the family of quinolinamines and is a potent antagonist of the AMPA subtype of glutamate receptors. The compound has been used in various scientific research applications to study the mechanisms of action of glutamate receptors and their role in neurological disorders.
作用機序
N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine acts as a competitive antagonist of the AMPA subtype of glutamate receptors. The compound binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory effects of the receptor. N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to be highly selective for the AMPA receptor subtype, making it a valuable tool for studying the role of these receptors in neurological disorders.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the excitatory effects of glutamate on neurons, leading to a decrease in neuronal activity. N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has also been shown to reduce the release of neurotransmitters, including dopamine and serotonin, which play a crucial role in mood regulation and behavior.
実験室実験の利点と制限
N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments. The compound is highly selective for the AMPA receptor subtype, making it a valuable tool for studying the role of these receptors in neurological disorders. N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine is also relatively easy to synthesize, and high yields and purity can be achieved. However, N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has some limitations for lab experiments. The compound has a short half-life, which can make it difficult to study its effects over an extended period. N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine could be used to study the effects of these receptors on neuronal function and survival in these diseases. Another area of interest is the role of AMPA receptors in addiction and substance abuse. N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine could be used to study the effects of these receptors on reward pathways and the development of addiction. Finally, N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine could be used in the development of new drugs that target the AMPA receptor subtype for the treatment of neurological disorders.
合成法
The synthesis of N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 4-methylquinoline to form an intermediate compound. This intermediate is then reacted with methyl magnesium bromide to produce the final product, N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine. The synthesis of N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has been optimized to produce high yields and purity, making it a popular compound for scientific research.
科学的研究の応用
N-(2,3-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine has been extensively used in scientific research to study the mechanisms of action of glutamate receptors. Glutamate receptors are a family of ionotropic and metabotropic receptors that play a crucial role in synaptic transmission and plasticity. The AMPA subtype of glutamate receptors is involved in fast synaptic transmission and is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-11-18(22-19-15(13)8-6-9-16(19)23-2)21-12-14-7-5-10-17(24-3)20(14)25-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIRWIRDJTARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5294221.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B5294223.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
![7-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5294228.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5294234.png)
![1-ethyl-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazin-2-one](/img/structure/B5294236.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5294239.png)



![[2-(2-chloro-3,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5294268.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)

![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)